1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide
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Description
“1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide” is an organic compound with the empirical formula C8H18N2O2 . It is also known by the synonym "2-[2-(1-Piperazinyl)ethoxy]ethanol" . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of “this compound” involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride . This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent . After the reaction is completed, the mixture is filtered to recover piperazine dihydrochloride, and the filtrate is evaporated to remove the solvent . This results in a high-purity “this compound” crude product .Molecular Structure Analysis
The molecular weight of “this compound” is 174.24 . The InChI string is "1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2" .Chemical Reactions Analysis
“this compound” reacts with isocyanates to form crosslinks . This results in improved mechanical properties and stability of polyurethane products .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a refractive index of 1.497 , a boiling point of 112-114°C/0.25 mmHg , and a density of 1.061 g/mL at 25°C .Safety and Hazards
Properties
IUPAC Name |
2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGZJDDHVVTMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1)(CCOCCO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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